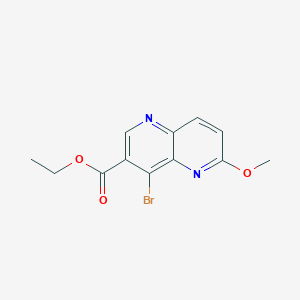

Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate

Descripción general

Descripción

Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It has been utilized in the preparation of ethyl canthin-6-one-1-carboxylates through a three-step synthesis involving Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed amidation reactions . This compound's derivatives have potential applications in medicinal chemistry due to their structural complexity and functional group diversity.

Synthesis Analysis

The synthesis of ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate and its analogs involves a non-classical approach that constructs the central pyrrole ring B using Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed C-N coupling . This method provides a versatile route to a variety of canthinone derivatives, which are of interest due to their biological activities. The synthesis process is characterized by its efficiency and the high yields of the final products.

Molecular Structure Analysis

The molecular structure of ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate has not been directly studied in the provided papers. However, related compounds have been characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice and the overall molecular geometry . These studies are crucial for understanding the reactivity and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed C-N coupling, which are essential for the synthesis of canthinone derivatives . Additionally, the compound's bromo and methoxy groups are likely to be involved in further substitution reactions, as seen in the synthesis of related naphthyridine derivatives . These reactions expand the chemical diversity of the compound and enable the synthesis of a wide range of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate are not explicitly detailed in the provided papers. However, properties such as solubility, melting point, and stability can be inferred based on the functional groups present in the molecule and the properties of similar compounds. For instance, the presence of an ester group suggests that the compound would have moderate solubility in organic solvents . The bromo and methoxy substituents may also influence the compound's reactivity and its interaction with other chemical entities.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate has been utilized in various synthesis processes. For instance, it was used in the three-step synthesis of Ethyl Canthinone-1-carboxylates via a non-classical approach focusing on the construction of the central pyrrole using Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed C-N coupling (Ioannidou et al., 2011). Additionally, its role in crystal and molecular structure studies was highlighted, where its crystal and molecular structures were reported and confirmed by single crystal X-ray diffraction data (Kaur et al., 2012).

Pharmacological Research

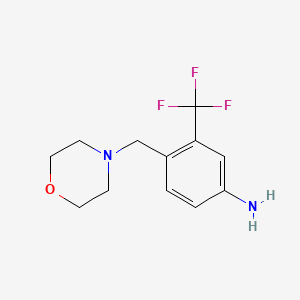

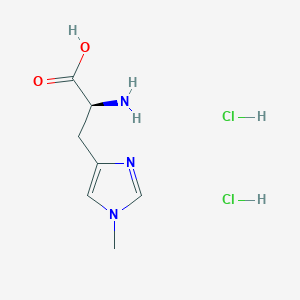

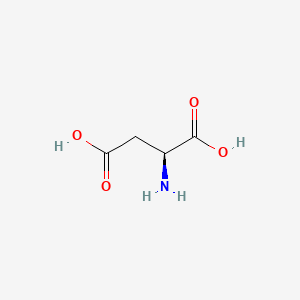

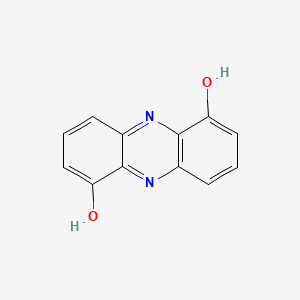

Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate has also been a key compound in pharmacological research. One study reported the preparation of several N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines from this compound, although these derivatives showed no significant antimalarial activity in preliminary in vivo screenings (Barlin & Tan, 1984). Furthermore, the compound played a role in the synthesis of novel acetylcholinesterase inhibitors with neuroprotective properties, such as ITH4012, a tacrine derivative (Orozco et al., 2004).

Chemical Synthesis and Transformation

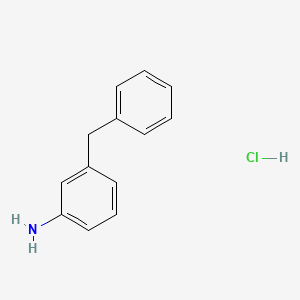

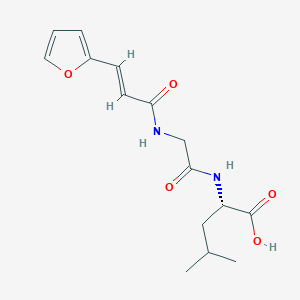

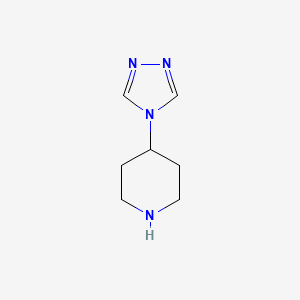

In chemical synthesis, this compound has been used to develop various heterocyclic systems. For instance, studies on naphthyridines have used it to synthesize 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones (Balogh et al., 2009). Additionally, it has been involved in the syntheses of furan derivatives, demonstrating its versatility in organic synthesis (Horaguchi et al., 1983).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Direcciones Futuras

The synthesis, reactivity, and applications of 1,5-naphthyridine derivatives have been a focus of research in the last 18 years . Given their significant importance in the field of medicinal chemistry and the variety of biological activities they exhibit, it is likely that future research will continue to explore new synthetic strategies, investigate their reactivity in more detail, and discover new applications for these compounds .

Propiedades

IUPAC Name |

ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3/c1-3-18-12(16)7-6-14-8-4-5-9(17-2)15-11(8)10(7)13/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIRJHCVVKYTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=NC2=C1Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738384 | |

| Record name | Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate | |

CAS RN |

724788-64-1 | |

| Record name | Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B3029539.png)

![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)